2-(Isopropylamino)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

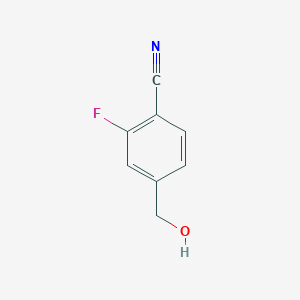

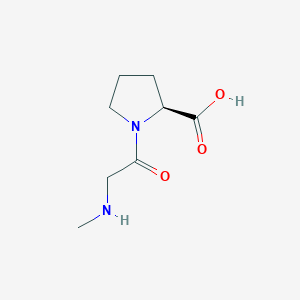

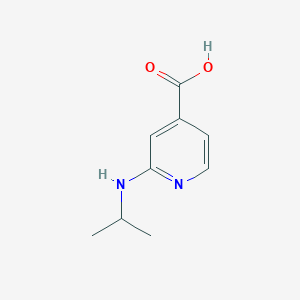

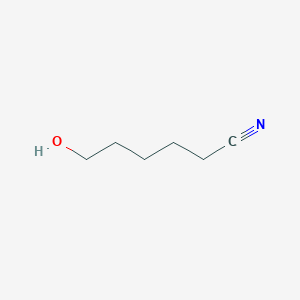

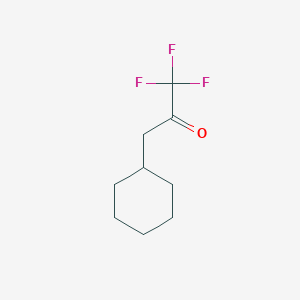

2-(Isopropylamino)isonicotinic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with an isopropylamino group

Mechanism of Action

Target of Action

The primary target of 2-(Isopropylamino)isonicotinic acid, a derivative of isoniazid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major global health concern . The compound specifically targets the catalase-peroxidase enzyme and Enoyl- [acyl-carrier-protein] reductase [NADH] , which are essential for the survival and virulence of the bacteria .

Mode of Action

This compound is a prodrug and needs to be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . This results in the disruption of the cell wall, leading to the death of the bacteria . The compound is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Biochemical Pathways

The compound affects the mycolic acid synthesis pathway . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the cell wall, leading to bacterial death .

Pharmacokinetics

The compound is readily diffused into all body fluids and cells . About 75% to 95% of a single dose is excreted in urine within 24 hours, mostly as metabolites . The main excretory products in humans result from enzymatic acetylation (acetyl isoniazid) and enzymatic hydrolysis (isonicotinic acid) .

Result of Action

The action of this compound leads to the death of the Mycobacterium tuberculosis bacteria . This results in the cessation of the disease progression and the eventual recovery of the patient .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it can impact the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can also influence the compound’s action through potential interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with isopropylamine. The process can be summarized as follows:

Starting Material: Isonicotinic acid.

Reagent: Isopropylamine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 2-(Isopropylamino)isonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)isonicotinic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Plant Biology: The compound is investigated for its role in inducing plant immunity and resistance to pathogens.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Isonicotinic Acid: The parent compound with a carboxylic acid group at the 4-position of pyridine.

Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-(Isopropylamino)isonicotinic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets and alter its reactivity in chemical synthesis.

Properties

IUPAC Name |

2-(propan-2-ylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)11-8-5-7(9(12)13)3-4-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXOHTUCDYEDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542337 |

Source

|

| Record name | 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77314-51-3 |

Source

|

| Record name | 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)